3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
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Overview
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H7BrN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole and imidazole derivatives.
Bromination: The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Cyclization: The cyclization of the brominated intermediate is carried out using suitable reagents and catalysts to form the fused imidazole-pyrrole ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: The fused ring system can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid include:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine and carboxylic acid groups.
3-Bromo-5H-pyrrolo[1,2-a]imidazole: Lacks the carboxylic acid group.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Lacks the bromine group
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and fused ring system.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-2-9-6-1-4(7(11)12)3-10(5)6/h2,4H,1,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDRWZMYCKQQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780355-27-2 |
Source
|
Record name | 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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